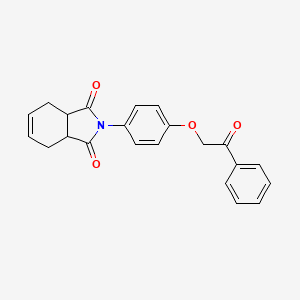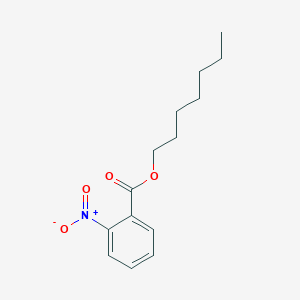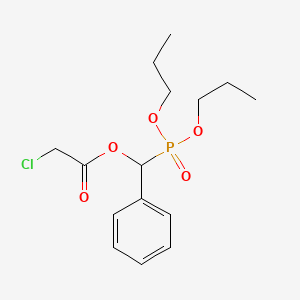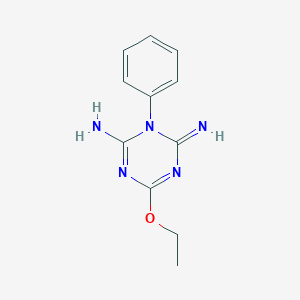![molecular formula C32H34N2O B14573614 4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- CAS No. 61532-43-2](/img/structure/B14573614.png)
4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxymethyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other carbonyl compounds under basic conditions.
Attachment of Aromatic Rings: This can be done through Friedel-Crafts alkylation or acylation reactions, using catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of nitrated or halogenated aromatic compounds.
Scientific Research Applications
4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A simpler analog with a hydroxymethyl group attached to the piperidine ring.
1-[3-(4-Methylphenoxy)propyl]-4-piperidinyl-diphenylmethanol: A related compound with a similar structure but different substituents.
Uniqueness
4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
61532-43-2 |
|---|---|
Molecular Formula |
C32H34N2O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[1-(3,3-diphenyl-3-pyridin-2-ylpropyl)-4-phenylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C32H34N2O/c35-26-31(27-12-4-1-5-13-27)19-23-34(24-20-31)25-21-32(28-14-6-2-7-15-28,29-16-8-3-9-17-29)30-18-10-11-22-33-30/h1-18,22,35H,19-21,23-26H2 |
InChI Key |
YBEDLHLMEKYNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)C2=CC=CC=C2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14573540.png)
![4-[(4-Decylphenyl)ethynyl]benzonitrile](/img/structure/B14573548.png)
![1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14573563.png)
![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)
![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)





![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-](/img/structure/B14573637.png)
![2,4(1H,3H)-Quinolinedione, 3-[(2-chlorophenyl)amino]-3-hydroxy-](/img/structure/B14573648.png)
